molecular formula C14H10I2 B12510032 1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene

1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene

Cat. No.: B12510032
M. Wt: 432.04 g/mol
InChI Key: BYEYAZGFUKIZPM-UHFFFAOYSA-N
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Description

1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene is an organic compound with the molecular formula C14H10I2 It is a derivative of stilbene, where both phenyl rings are substituted with iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as iodobenzene and 4-iodobenzaldehyde.

    Reaction Conditions: The key step in the synthesis is the Wittig reaction, where 4-iodobenzaldehyde is reacted with a phosphonium ylide derived from iodobenzene. This reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) at low temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or sulfonates.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted stilbenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: The compound can be used in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene depends on its specific application. In general, the compound interacts with molecular targets through its iodine atoms and the conjugated double bond system. These interactions can affect various biochemical pathways, leading to the desired effects in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    4-iodostilbene: Similar structure but with only one iodine atom.

    4-bromostilbene: Bromine instead of iodine, leading to different reactivity.

    4-chlorostilbene: Chlorine substitution, affecting its chemical properties.

Uniqueness

1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene is unique due to the presence of two iodine atoms, which significantly influence its reactivity and potential applications. The iodine atoms increase the compound’s molecular weight and alter its electronic properties, making it suitable for specific reactions and applications that other stilbene derivatives may not be able to achieve.

Properties

IUPAC Name

1-iodo-4-[2-(4-iodophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEYAZGFUKIZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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